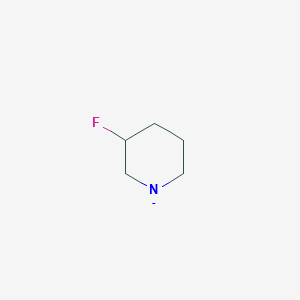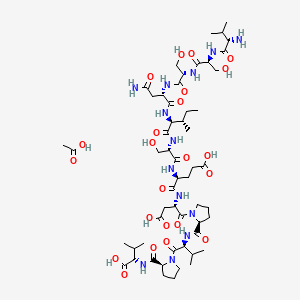
Piperidine, 3-fluoro-, ion(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 3-fluoro-, ion(1-): is a fluorinated derivative of piperidine, a six-membered heterocyclic amine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrogenation: One common method involves the hydrogenation of fluorinated pyridines.
Cyclization: Another method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: : Industrial production often involves multi-step synthesis starting from readily available fluorinated precursors. The process typically includes steps such as halogenation, cyclization, and purification to obtain the desired fluorinated piperidine derivative .
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: 3-Fluoropiperidine can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form various hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Substitution: Products include various substituted piperidines depending on the nucleophile used.
Oxidation: N-oxides of 3-fluoropiperidine.
Reduction: Hydrogenated derivatives of 3-fluoropiperidine.
Aplicaciones Científicas De Investigación
Chemistry
Biology
Enzyme Inhibition: Fluorinated piperidines are studied for their potential to inhibit various enzymes, making them useful in biochemical research.
Medicine
Anticancer Agents: Piperidine derivatives, including fluorinated ones, have shown potential as anticancer agents by regulating crucial signaling pathways.
Industry
Mecanismo De Acción
The mechanism of action of 3-fluoropiperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity. For instance, it can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in target proteins . This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloropiperidine: Similar to 3-fluoropiperidine but with a chlorine atom instead of fluorine.
3-Bromopiperidine: Contains a bromine atom at the 3-position.
Uniqueness
Electronegativity: The high electronegativity of fluorine makes 3-fluoropiperidine more reactive in certain chemical reactions and enhances its ability to form strong hydrogen bonds.
Metabolic Stability: The C-F bond is highly stable, making fluorinated compounds more resistant to metabolic degradation.
Propiedades
Fórmula molecular |
C5H9FN- |
|---|---|
Peso molecular |
102.13 g/mol |
Nombre IUPAC |
3-fluoropiperidin-1-ide |
InChI |
InChI=1S/C5H9FN/c6-5-2-1-3-7-4-5/h5H,1-4H2/q-1 |
Clave InChI |
DHQKSRDRYRGHPS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C[N-]C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14768677.png)










